molecular formula C7H15ClN2O B1373061 4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride CAS No. 1240527-57-4

4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride

Cat. No.: B1373061
CAS No.: 1240527-57-4
M. Wt: 178.66 g/mol
InChI Key: IPMDUJVFDRXQOQ-UHFFFAOYSA-N
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Description

4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of an amino group at the fourth position and an isopropyl group at the first position of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. This process typically requires the use of amines and appropriate catalysts under controlled conditions . Another approach involves the oxidation of pyrrolidine derivatives, which can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry initiatives .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit protein-transporting monoamines, affecting neurotransmitter levels in the synaptic gap . The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

4-Amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents attached to the pyrrolidinone ring. The unique combination of the amino and isopropyl groups in this compound contributes to its distinct biological and chemical properties .

Properties

IUPAC Name

4-amino-1-propan-2-ylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-5(2)9-4-6(8)3-7(9)10;/h5-6H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMDUJVFDRXQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(CC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-57-4
Record name 2-Pyrrolidinone, 4-amino-1-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-1-(propan-2-yl)pyrrolidin-2-one hydrochloride
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